molecular formula C14H30N6OSi B14272748 [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane CAS No. 137897-64-4

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane

Cat. No.: B14272748
CAS No.: 137897-64-4
M. Wt: 326.51 g/mol
InChI Key: IIPWHNHYAUETRM-UHFFFAOYSA-N
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Description

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for various chemical transformations

Preparation Methods

The synthesis of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of a suitable silane precursor with azide sources under controlled conditions. One common method involves the use of sodium azide in the presence of a catalyst to facilitate the azidation process. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .

Chemical Reactions Analysis

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:

Scientific Research Applications

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including the formation of bioconjugates and advanced materials. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .

Comparison with Similar Compounds

[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane can be compared with other azide-containing compounds such as:

Properties

CAS No.

137897-64-4

Molecular Formula

C14H30N6OSi

Molecular Weight

326.51 g/mol

IUPAC Name

2,3-diazidopentan-3-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C14H30N6OSi/c1-9-14(18-20-16,13(8)17-19-15)21-22(10(2)3,11(4)5)12(6)7/h10-13H,9H2,1-8H3

InChI Key

IIPWHNHYAUETRM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)N=[N+]=[N-])(N=[N+]=[N-])O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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